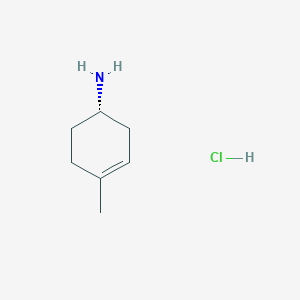

(1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride

Descripción

(1S)-4-Methylcyclohex-3-en-1-amine hydrochloride is a chiral cyclohexenylamine derivative characterized by a cyclohexene ring substituted with a methyl group at position 4 and an amine group at position 1, with stereochemistry specified as the (1S)-enantiomer. The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. Its molecular formula is C₇H₁₂N·HCl, with a molecular weight of 149.64 g/mol (calculated for the free base; the hydrochloride adds ~36.46 g/mol).

This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate in synthesizing bioactive molecules. Its unsaturated cyclohexene ring and stereochemistry make it valuable for studying structure-activity relationships (SAR) in drug design.

Propiedades

IUPAC Name |

(1S)-4-methylcyclohex-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSFUQXCASICCK-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride typically involves the following steps:

Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

Methylation: The cyclohexene is then methylated using methyl iodide in the presence of a strong base like sodium hydride.

Amination: The methylcyclohexene undergoes amination through a reaction with ammonia or an amine source under high pressure and temperature.

Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: Secondary or tertiary amines.

Aplicaciones Científicas De Investigación

(1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

*Estimated based on free base (C₇H₁₂N: 112.18 g/mol) + HCl (36.46 g/mol).

†Estimated using RDKit-based tools (similar to ).

‡Predicted using ALOGPS (as in ).

Key Observations:

Ring Saturation and Conformation :

- The unsaturated cyclohexene ring in (1S)-4-methylcyclohex-3-en-1-amine hydrochloride introduces planarity and rigidity compared to saturated analogs like (1S,2R)-2-methylcyclohexanamine hydrochloride . This affects binding interactions in receptor-ligand studies.

- Cyclohex-3-en-1-amine hydrochloride (unsubstituted) lacks the methyl group, reducing steric hindrance and lipophilicity (logP ~1.15 vs. ~1.82 for the methylated derivative) .

Stereochemical Impact :

- The (1S)-configuration in the target compound contrasts with the (1R)-enantiomer (e.g., ), which may exhibit divergent pharmacological activity due to chirality-dependent receptor interactions.

Functional Group Additions :

- Compounds like (1S,2R)-2-(4-chlorophenyl)-1-naphthylcyclopropanamine hydrochloride demonstrate how aromatic substituents (e.g., naphthyl, chlorophenyl) and cyclopropane rings significantly alter logP (>4.9) and steric bulk, influencing bioavailability and target selectivity.

Actividad Biológica

(1S)-4-Methylcyclohex-3-en-1-amine;hydrochloride is a compound of growing interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a methyl group and an amine functional group on a cyclohexene ring. This unique structure allows for diverse chemical reactivity and biological interactions. The amine group can engage in hydrogen bonding and ionic interactions with biomolecules, influencing their structural and functional properties. Additionally, the compound may participate in enzymatic reactions leading to the formation of active metabolites, which can further modulate biological pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

1. Enzyme Interaction:

- The compound has shown potential to interact with various enzymes, suggesting a role as an enzyme modulator. Studies indicate that it may inhibit or activate specific enzymatic pathways, which could be harnessed for therapeutic purposes.

2. Antiviral Properties:

3. Therapeutic Applications:

- The compound is being explored as a precursor in the synthesis of pharmaceutical agents. Its unique structure makes it a valuable building block for developing new drugs targeting various diseases.

Case Study 1: Enzyme Modulation

In a study examining the effects of this compound on enzyme activity, researchers found that the compound significantly inhibited the activity of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests potential applications in modifying drug bioavailability and efficacy .

Case Study 2: Antiviral Activity

A related compound was tested against influenza virus strains, demonstrating a reduction in viral replication by up to 70%. While this compound was not directly tested, its structural similarity to active compounds suggests it may exhibit comparable antiviral properties .

Research Findings

Future Directions

Research into this compound should continue to explore its biological activity through:

- Expanded Pharmacological Studies: Investigating its effects on various biological systems and identifying specific targets.

- Clinical Trials: Evaluating its safety and efficacy as a therapeutic agent in humans.

- Structural Modifications: Synthesizing derivatives to enhance its biological activity and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.